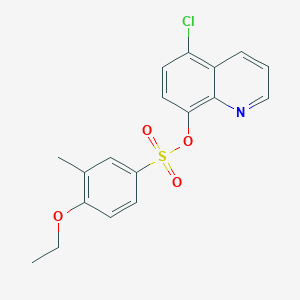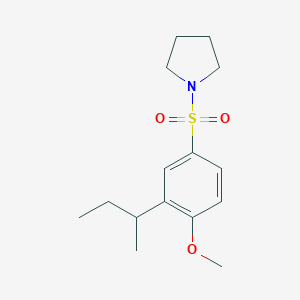
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide, also known as DEEDB, is a chemical compound that has been widely used in scientific research. DEEDB is a sulfonamide derivative that has been found to have a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
科学的研究の応用
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. In addition, this compound has been found to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation, microbial growth, and cancer cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, this compound has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and asthma, possibly by reducing the production of inflammatory prostaglandins. This compound has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, possibly by interfering with their cell wall synthesis. Finally, this compound has been shown to induce apoptosis in cancer cells, possibly by inhibiting the activity of histone deacetylases.
実験室実験の利点と制限
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a variety of biological activities, which make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, this compound also has some limitations. It is a relatively toxic compound that requires careful handling, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of this compound. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of this compound. Finally, research could be conducted to further elucidate the mechanism of action of this compound, which could lead to the development of new cancer therapies.
合成法
The synthesis of 2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl iodide and dimethylamine in the presence of a base. This reaction results in the formation of this compound, which can be purified by recrystallization. The yield of this synthesis method is typically around 50%.
特性
分子式 |
C10H13Cl2NO3S |
|---|---|
分子量 |
298.19 g/mol |
IUPAC名 |
2,5-dichloro-4-ethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-4-16-9-5-8(12)10(6-7(9)11)17(14,15)13(2)3/h5-6H,4H2,1-3H3 |
InChIキー |
WPOXVJASNGELGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
正規SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)








